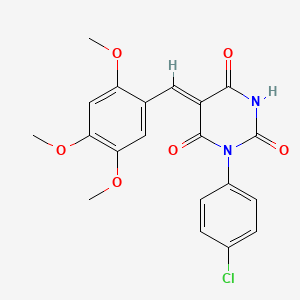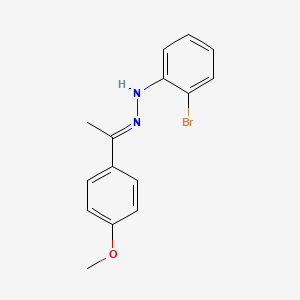![molecular formula C24H33NO4 B6007212 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one, also known as DEPAC, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. DEPAC is a synthetic compound that belongs to the family of cyclohexenone derivatives.
Wirkmechanismus
The mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system. 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can reduce neuronal excitability and prevent seizures. 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has also been shown to activate the GABAergic system, which is involved in the regulation of neuronal activity and can produce analgesic effects.
Biochemical and Physiological Effects:
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can also increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological studies. 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has a short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has several potential future directions. It can be further studied for its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can be studied for its potential use as a fluorescent probe in biological imaging. Further research can also be conducted to understand the mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one and to identify its molecular targets. Finally, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can be modified to improve its solubility and half-life, making it a more versatile compound for lab experiments.
Synthesemethoden
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can be synthesized using a multi-step process that involves the reaction of 3,4-diethoxybenzaldehyde with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then treated with pyrrolidine and methyl iodide to obtain the final product, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has also been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-5-28-21-10-9-17(14-22(21)29-6-2)13-19(26)23-18(25-11-7-8-12-25)15-24(3,4)16-20(23)27/h9-10,14H,5-8,11-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAONOMVVQOTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6007131.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6007133.png)
![4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B6007141.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)

![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6007198.png)
![6-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6007202.png)

![1-(2-{[(2,4-difluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007220.png)


